6-Iodo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
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Overview
Description
6-Iodo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of an iodine atom at the 6th position and a trifluoromethyl group at the 2nd position on the imidazo[1,2-b]pyridazine ring. It has a molecular formula of C7H3F3IN3 and a molecular weight of 313.02 g/mol . The imidazo[1,2-b]pyridazine scaffold is known for its diverse biological activities and is widely used in medicinal chemistry.
Preparation Methods
The synthesis of 6-Iodo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine can be achieved through various synthetic routes. One common method involves the bromination of 3-amino-6-bromopyridazine followed by a ring-closing reaction with a suitable reagent . The reaction conditions typically involve the use of a solvent, a bromination reagent, and a catalyst such as lanthanide Lewis acid. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-Iodo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using suitable reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Scientific Research Applications
6-Iodo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: It is used in the study of various biological pathways and molecular targets, including the Janus kinase (JAK) family.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other heterocyclic compounds and materials.
Mechanism of Action
The mechanism of action of 6-Iodo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For example, it has been identified as a ligand for the pseudokinase domain (JH2) of TYK2, which suppresses cytokine-mediated receptor activation of the catalytic (JH1) domain . This interaction can modulate various signaling pathways involved in immune and inflammatory responses.
Comparison with Similar Compounds
6-Iodo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo ring structure but differ in their substitution patterns and biological activities.
Imidazo[1,2-a]pyrazines: These compounds have a similar fused bicyclic structure and are used in the development of anticancer agents.
Imidazo[1,2-b]pyridazines: Other derivatives of this scaffold have been explored for their therapeutic potential in various diseases.
Properties
Molecular Formula |
C7H3F3IN3 |
---|---|
Molecular Weight |
313.02 g/mol |
IUPAC Name |
6-iodo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H3F3IN3/c8-7(9,10)4-3-14-6(12-4)2-1-5(11)13-14/h1-3H |
InChI Key |
XOTONRGUNXHRCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)C(F)(F)F)I |
Origin of Product |
United States |
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